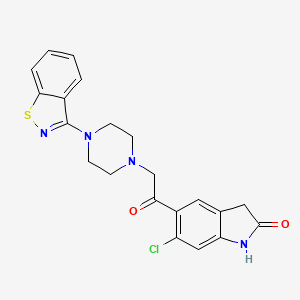

Keto Ziprasidone

Overview

Description

Keto Ziprasidone is an impurity of Ziprasidone . Ziprasidone, an antipsychotic agent, is a combined 5-HT (serotonin) and dopamine receptor antagonist .

Molecular Structure Analysis

The molecular formula of Keto Ziprasidone is C21H19ClN4O2S . The molecular weight is 426.92 .Physical And Chemical Properties Analysis

Keto Ziprasidone is an off-white to light yellow powder . It has a molecular weight of 426.92 . The storage conditions are: powder at -20°C for 3 years, in solvent at -80°C for 6 months and at -20°C for 1 month .Scientific Research Applications

1. Pharmacokinetics and Drug Interaction

Ziprasidone undergoes extensive metabolism, and its interaction with other drugs like ketoconazole has been studied. For instance, a study found that co-administration of ziprasidone with ketoconazole led to a modest increase in ziprasidone exposure, although the changes were not clinically significant (Miceli et al., 2000).

2. Metabolism in Different Species

Research on ziprasidone's metabolism in hepatic cytosolic fractions from various species including humans, rats, and dogs, identified a novel metabolite via reductive cleavage. This study provided insights into the clearance mechanism of ziprasidone (Miao et al., 2005).

3. Psychiatric Treatment Efficacy

Ziprasidone's efficacy in treating psychiatric conditions such as schizophrenia has been a focus of research. It's classified as a novel antipsychotic due to its unique binding profile to human receptors, suggesting effectiveness against positive, negative, and affective symptoms of schizophrenia (Schmidt et al., 2001).

4. Metabolic Effects in Patients

Studies have assessed the metabolic effects of ziprasidone, especially in patients with conditions like schizophrenia. For instance, a study showed that switching to ziprasidone in patients with schizophrenia and metabolic disturbances might improve side effects like weight gain and dyslipidemia (Montes et al., 2007).

5. Neuroprotective Effects

There's growing interest in the neuroprotective effects of ziprasidone. Research indicates that ziprasidone might have neuroprotective effects by recovering stress-induced decreases in BDNF mRNA expression in the rat hippocampus and neocortex, suggesting potential applications in neurodegenerative diseases (Park et al., 2009).

Mechanism of Action

properties

IUPAC Name |

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]acetyl]-6-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11H,5-8,10,12H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOODKMSLMNGEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)C2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Keto Ziprasidone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol](/img/structure/B3030154.png)